2-CeftazidiMe
Overview
Description
Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .
Synthesis Analysis
A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .Molecular Structure Analysis
The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .Chemical Reactions Analysis
The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .Physical And Chemical Properties Analysis
Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .Scientific Research Applications
1. Antibiotic Resistance and Infections
Ceftazidime is extensively used in treating infectious complications in neutropenic patients, particularly those with pediatric cancer. It has been studied in the context of an outbreak of ceftazidime-resistant gram-negative bacillary infections in such patients, highlighting the emergence of novel beta-lactamases like TEM-26 which confer resistance (Naumovski et al., 1992). The drug's broad spectrum of antimicrobial activity has made it a mainstay in therapy for serious infections, but increasing resistance is a growing concern, especially among Enterobacteriaceae (Rains et al., 1995).
2. Pharmacokinetics in Critically Ill Patients
In critically ill patients, the pharmacokinetics of ceftazidime can vary significantly, affecting its efficacy. A study on ceftazidime dosing in such patients found wide variability in plasma drug concentrations, raising concerns about potential treatment failure and the emergence of antibiotic resistance (Young et al., 1997).
3. Ceftazidime-Avibactam Combination
Ceftazidime-avibactam, combining ceftazidime with a β-lactamase inhibitor, has been studied for its efficacy against drug-resistant pathogens. This combination has been shown to be effective in treating infections caused by aerobic Gram-negative organisms, including carbapenem-resistant Enterobacteriaceae and drug-resistant Pseudomonas aeruginosa (Shirley, 2018).
4. Efficacy in Cystic Fibrosis
Ceftazidime has been found effective in treating pulmonary exacerbations in cystic fibrosis patients, especially against Pseudomonas species. Its favorable pharmacokinetic characteristics make it a potential choice for managing such infections (Kercsmar et al., 1983).
5. Ceftazidime in Treating SARS-CoV-2 Infection
Interestingly, a study has identified ceftazidime as a potential drug to inhibit SARS-CoV-2 infection in vitro. It was found to block the spike protein-ACE2 interaction, suggesting a new application of ceftazidime beyond its antibacterial use (Lin et al., 2020).
Safety And Hazards
Future Directions
Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .
Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .
properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-KZXIYFNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433543 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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